
4-Fluorobenzenesulfonamide
Overview
Description
4-Fluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group that is S-linked to a benzene ring substituted with a fluorine atom at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
4-Fluorobenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid
The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
Scientific Research Applications
4-Fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the fluorine substitution, leading to different chemical properties and reactivity.
4-Chlorobenzenesulfonamide: Substituted with a chlorine atom instead of fluorine, resulting in distinct reactivity and applications.
4-Bromobenzenesulfonamide: Substituted with a bromine atom, exhibiting unique chemical behavior compared to the fluorine-substituted analogue.
Uniqueness of 4-Fluorobenzenesulfonamide: The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .
Biological Activity
4-Fluorobenzenesulfonamide (CAS 402-46-0) is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrases (CAs), antimicrobial properties, and potential applications in cancer therapy.
- Chemical Formula : C₆H₆FNO₂S
- Molecular Weight : 175.18 g/mol
- Melting Point : 124 °C – 127 °C
- Appearance : White powder
- Purity : >98% .
Biological Activity Overview
This compound exhibits significant biological activity primarily through its interaction with carbonic anhydrases, which are metalloenzymes involved in various physiological processes including pH regulation and ion transport.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are important therapeutic targets for various diseases, including glaucoma and cancer. This compound has been shown to inhibit several isoforms of human carbonic anhydrases:
- hCA I : Inhibited with a value of 3.0 nM.
- hCA II : Inhibited with a value of 4.4 nM.
- hCA IX : Inhibited with a value of 43 nM.
- hCA XII : Inhibited with a value of 8.2 nM .
The binding studies indicate that this compound interacts with the zinc ion present in the active site of these enzymes, which is crucial for their catalytic function.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, it can react with benzaldehyde to form antimicrobial compounds such as (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide . This reaction exemplifies how modifications to the core structure can enhance its biological activity.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug development:
-
Synthesis of Novel Inhibitors :
- A study synthesized a series of hydroxyimine-tethered benzenesulfonamides based on this compound, leading to compounds with enhanced CA inhibitory activity .
- The research indicated that these novel compounds could serve as potential anticancer agents due to their selective inhibition of tumor-associated CA isoforms.
- NMR Studies :
- Therapeutic Applications :
Summary Table of Biological Activities
Activity Type | Target | Value (nM) |
---|---|---|
Inhibition of hCA I | Carbonic Anhydrase I | 3.0 |
Inhibition of hCA II | Carbonic Anhydrase II | 4.4 |
Inhibition of hCA IX | Tumor-associated CA | 43 |
Inhibition of hCA XII | Cancer-related CA | 8.2 |
Antimicrobial Activity | Various pathogens | Not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluorobenzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of fluorobenzene followed by amidation. Key steps include:
Sulfonation : React fluorobenzene with chlorosulfonic acid at 0–5°C to form 4-fluorobenzenesulfonyl chloride .
Amidation : Treat the sulfonyl chloride with aqueous ammonia or amines under controlled pH (8–9) to form the sulfonamide .
- Purity Optimization : Use recrystallization from ethanol/water mixtures and monitor via HPLC (C18 column, acetonitrile/water mobile phase). Impurities like unreacted sulfonyl chloride can be detected via FT-IR (absence of S=O stretching at 1370 cm⁻¹) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 8.9683 Å, b = 11.0323 Å) .
- NMR : ¹H NMR shows aromatic protons at δ 7.75–7.89 ppm (doublets for fluorinated phenyl) and sulfonamide NH₂ at δ 5.2–5.5 ppm (broad singlet) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 190.2 .
Q. What are the primary biological targets of this compound, and how are inhibitory activities assayed?
- Methodological Answer :
- Targets : Carbonic anhydrases (CA II, CA IX), HDAC isoforms (e.g., HDAC6, HDAC8) .
- Assays :
- Enzyme Inhibition : Fluorescent thermal shift assay (ΔTm measurement) or spectrophotometric monitoring of p-nitrophenyl acetate hydrolysis for CA .
- HDAC Activity : Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) with IC50 values determined via dose-response curves (e.g., HDAC6 IC50 = 0.071 μM) .
Advanced Research Questions
Q. How does fluorination at the para position influence sulfonamide reactivity and binding selectivity in enzyme inhibition?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases sulfonamide acidity (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing hydrogen-bonding with catalytic zinc in HDACs or CA .
- Selectivity : Fluorine’s small size avoids steric clashes in HDAC6’s hydrophobic pocket, unlike bulkier substituents (e.g., PFB group in HDAC11 inhibitors) .
- Experimental Validation : Compare Ki values of fluorinated vs. non-fluorinated analogs using isothermal titration calorimetry (ITC) .
Q. How can crystallographic data resolve contradictions in QSAR models for this compound derivatives?
- Methodological Answer :
- Case Study : Krishnamurthy et al. observed anomalous ΔG° values for this compound in CA II binding. X-ray structures revealed a unique water-mediated hydrogen bond not present in other analogs, explaining deviations in QSAR predictions .
- Steps :
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
Validate with crystallography (e.g., PDB deposition) to identify non-canonical interactions .
Q. What strategies improve the pharmacokinetic profile of this compound-based HDAC inhibitors?
- Methodological Answer :
- Structural Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., diethylamino in compound 21) to enhance solubility without sacrificing HDAC6 affinity (IC50 = 0.071 μM) .
- Metabolic Stability : Replace metabolically labile groups (e.g., acetyl in compound 54) with adamantyl or trifluoromethyl groups .
- In Vivo Testing : Use murine models to assess oral bioavailability (e.g., Cmax = 1.2 μM at 50 mg/kg) .
Properties
IUPAC Name |
4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSATHZMYYIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193195 | |
Record name | 4-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-46-0 | |
Record name | 4-Fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLOUROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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